
(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone" is a complex organic molecule. Its structure suggests potential applications in various fields, including medicinal chemistry and materials science, due to its unique combination of functional groups and potential for bioactivity.
Synthesis Analysis
The synthesis of related fluorophenyl-piperidinyl methanone compounds involves multiple steps, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. For example, the synthesis and radiosynthesis of similar compounds have been detailed, showing the preparation of tributylstannyl precursors followed by electrophilic iododestannylation with high radiochemical purity and specific activity (Blanckaert et al., 2005).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular structure of similar compounds, revealing that piperidine rings often adopt a chair conformation, indicating a stable configuration. Such studies also highlight the importance of intramolecular hydrogen bonds and various intermolecular interactions, including π-π stacking, which could contribute to the stability and reactivity of the molecule (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of fluorophenoxy and piperidinyl groups, which can participate in various chemical reactions including nucleophilic substitution and oxidation-reduction processes. The specific functional groups present in the compound suggest it may undergo reactions typical of ketones, ethers, and sulfonamides.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of related compounds can be influenced by the molecular structure. For instance, the log P value of a related compound was found to be 1.5, indicating its hydrophilic-lipophilic balance, which affects its solubility in different solvents (Blanckaert et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A novel heterocyclic compound, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, was evaluated for its antiproliferative activity and characterized using a variety of techniques, including IR, 1H NMR, and X-ray diffraction. This study contributes to the understanding of structural features essential for biological activity (Prasad et al., 2018).
Antimicrobial and Antitubercular Activities
- Research into aryloxyethylamine derivatives has shown promise in neuroprotective activities, both in vitro and in vivo, suggesting these compounds could serve as a basis for developing new anti-ischemic stroke agents. The detailed structural analysis and biological activity assessments provide a foundation for future therapeutic exploration (Zhong et al., 2020).
Neuroprotective Effects
- Aryloxyethylamine derivatives have been investigated for their neuroprotective potential, with several compounds demonstrating effectiveness against glutamate-induced cell death in PC12 cells. This research suggests the therapeutic potential of these compounds for neuroprotection and anti-ischemic activities (Zhong et al., 2020).
Chemical Synthesis and Polymerization
- Phenoxy ring-substituted isopropyl phenylcyanoacrylates were prepared and copolymerized with styrene, showcasing the versatility of the chemical structure for polymer science applications. This synthesis and copolymerization process highlights the compound's utility in creating materials with specific chemical properties (Whelpley et al., 2022).
Propiedades
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-10-12-24(13-11-21)22(25)17-4-3-5-20(14-17)28-19-8-6-18(23)7-9-19/h3-9,14,16,21H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICAIBOLGWCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

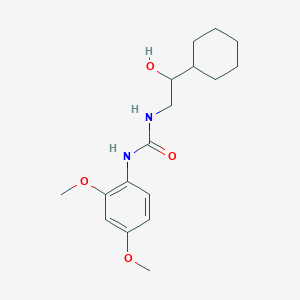
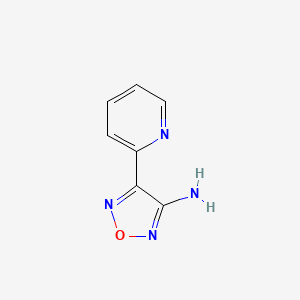
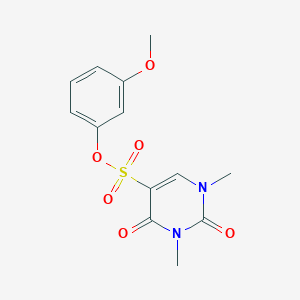
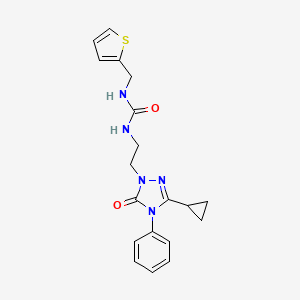

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)
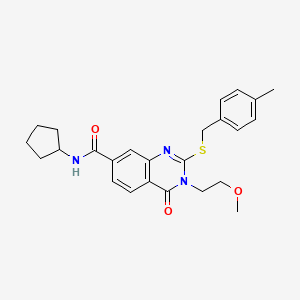
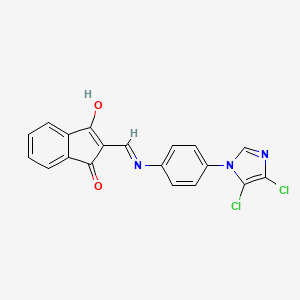
![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)
![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
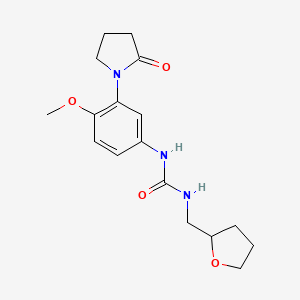
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)